N-[(3-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHALKPDXBYGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]acetamide typically involves the reaction of 3-chlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chlorobenzylamine} + \text{acetic anhydride} \rightarrow \text{N-[(3-chlorophenyl)methyl]acetamide} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of N-[(3-chlorophenyl)methyl]acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Organic Synthesis
N-[(3-chlorophenyl)methyl]acetamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals, where its chlorophenyl group enhances biological activity.
Research indicates that N-[(3-chlorophenyl)methyl]acetamide exhibits notable biological properties, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .
- Anti-inflammatory Effects : In vitro studies suggest that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory conditions.
Pharmaceutical Development
N-[(3-chlorophenyl)methyl]acetamide is under investigation for its potential use as a pharmaceutical agent. Its ability to inhibit specific enzymes involved in inflammatory pathways may lead to new treatments for diseases characterized by excessive inflammation or infection .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of N-[(3-chlorophenyl)methyl]acetamide revealed a significant reduction in bacterial load of Staphylococcus aureus by 50% at MIC concentrations after 24 hours of incubation. This finding underscores its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anti-inflammatory Response
In a controlled mouse model of acute inflammation, administration of N-[(3-chlorophenyl)methyl]acetamide resulted in a marked decrease in paw edema compared to control groups. This suggests its efficacy in reducing inflammation and highlights its potential for further development into anti-inflammatory medications.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-[(3-chlorophenyl)methyl]acetamide with structurally analogous acetamides, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Acetamides
Key Observations:
- Halogen Substituents: The presence of chlorine or bromine increases molecular weight and lipophilicity. For example, replacing chlorine with bromine (as in 3f from ) increases molecular weight by ~265 g/mol .
- Heterocyclic Modifications: Pyridinyl (e.g., 5RH2 in ) or morpholine (e.g., compound 13 in ) substituents introduce basic nitrogen atoms, altering electronic properties and binding affinities in biological systems .
Table 3: Binding Affinities of Selected Acetamides to SARS-CoV-2 Main Protease
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide | −22.0 | |
| 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide | −22.5 |
Biological Activity
N-[(3-Chlorophenyl)methyl]acetamide, also known as 3CPA, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
N-[(3-Chlorophenyl)methyl]acetamide has the molecular formula and features a chlorophenyl group attached to an acetamide moiety. The presence of the chlorine atom in the phenyl ring significantly influences its reactivity and biological activity. The compound exhibits a specific conformation where the N—H bond is anti to the meta-chloro substituent, which is critical for its interactions with biological targets .
The biological activity of N-[(3-Chlorophenyl)methyl]acetamide is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The chlorophenyl group facilitates hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects, including antimicrobial and anticancer properties.
Biological Activity
Research has indicated that N-[(3-Chlorophenyl)methyl]acetamide exhibits significant biological activity across several domains:
- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth and show potential as antimicrobial agents.
- Anticancer Properties : Preliminary investigations have indicated that N-[(3-Chlorophenyl)methyl]acetamide may possess anticancer effects, although further studies are required to elucidate its efficacy and mechanisms in cancer cell lines.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the effects of N-[(3-Chlorophenyl)methyl]acetamide on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at certain concentrations .
- Enzyme Inhibition : Research focused on the interaction of N-[(3-Chlorophenyl)methyl]acetamide with protein tyrosine kinases, revealing that it acts as a competitive inhibitor. This property suggests potential applications in cancer therapeutics where tyrosine kinases play a pivotal role in cell signaling pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of N-[(3-Chlorophenyl)methyl]acetamide have highlighted how modifications in the chlorophenyl group affect its biological activity. For instance, substituents on the phenyl ring can enhance or reduce its binding affinity to target enzymes .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Dose-dependent cytotoxicity in cell lines | |
| Enzyme Inhibition | Competitive inhibition of protein kinases |
Table 2: Structure-Activity Relationship Insights
| Compound Variation | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances hydrophobic interactions |
| Altered phenyl substituents | Modulates binding affinity |
| Acetamido vs. amino group | Different biological profiles |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(3-chlorophenyl)methyl]acetamide derivatives?
- Methodological Answer : Derivatives of N-chlorophenyl acetamide are typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Step 1 : React substituted anilines with chloroacetyl chloride to form the acetamide backbone .
- Step 2 : Introduce heterocyclic moieties (e.g., triazoles, pyridines) via POCl3-mediated cyclization .
- Purification : Use column chromatography or preparative TLC with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
